molecular formula C7H4ClF3Mg B15169207 3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether

3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether

Cat. No.: B15169207
M. Wt: 204.86 g/mol
InChI Key: LAUIPBWTWNGVOR-UHFFFAOYSA-M
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Description

3,4,5-Trifluorobenzylmagnesium chloride is a fluorinated Grignard reagent with the chemical formula C₇H₅ClF₃Mg (molecular weight: ~205.76 g/mol). It is supplied as a 0.25 M solution in diethyl ether, a solvent commonly used for stabilizing organomagnesium compounds. The trifluorinated benzyl group introduces strong electron-withdrawing effects, which modulate reactivity and stability. This reagent is pivotal in synthesizing fluorinated aromatic compounds for pharmaceuticals, agrochemicals, and materials science due to fluorine’s unique electronic and steric properties .

Properties

Molecular Formula

C7H4ClF3Mg

Molecular Weight

204.86 g/mol

IUPAC Name

magnesium;1,2,3-trifluoro-5-methanidylbenzene;chloride

InChI

InChI=1S/C7H4F3.ClH.Mg/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1

InChI Key

LAUIPBWTWNGVOR-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C(=C1)F)F)F.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorobenzylmagnesium chloride is synthesized through the reaction of 3,4,5-trifluorobenzyl chloride with magnesium metal in the presence of an ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3,4,5-Trifluorobenzyl chloride+Mg3,4,5-Trifluorobenzylmagnesium chloride\text{3,4,5-Trifluorobenzyl chloride} + \text{Mg} \rightarrow \text{3,4,5-Trifluorobenzylmagnesium chloride} 3,4,5-Trifluorobenzyl chloride+Mg→3,4,5-Trifluorobenzylmagnesium chloride

Industrial Production Methods

On an industrial scale, the production of 3,4,5-Trifluorobenzylmagnesium chloride involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is conducted under controlled temperatures to optimize yield and minimize side reactions. The product is then purified and standardized to a concentration of 0.25 M in Ether for commercial use .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halogens in organic compounds.

    Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides are used in substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed in cross-coupling reactions.

Scientific Research Applications

3,4,5-Trifluorobenzylmagnesium chloride is utilized in various scientific research applications:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Used in the preparation of advanced materials.

    Agricultural Chemistry: Involved in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reagent is particularly effective in reactions with carbonyl compounds, where it adds to the carbonyl carbon to form an alcohol .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3,4,5-Trifluorobenzylmagnesium chloride with structurally related Grignard reagents:

Compound Name Substituents Concentration Solvent Molecular Weight (g/mol) Reactivity Profile Stability Applications
3,4,5-Trifluorobenzylmagnesium chloride 3,4,5-F₃ on benzyl 0.25 M Diethyl ether ~205.76 Moderate reactivity due to strong electron-withdrawing F groups; selective nucleophile High (stabilized by F substituents) Pharmaceuticals, fluorinated agrochemicals
4-Fluorobenzylmagnesium chloride 4-F on benzyl 0.25 M THF 168.88 Higher reactivity than trifluoro analog (weaker electron withdrawal) Moderate Intermediate in drug synthesis (e.g., antihistamines)
3,5-Dimethoxybenzylmagnesium chloride 3,5-(OCH₃)₂ on benzyl 0.2–0.25 M THF ~218.73 Low reactivity (electron-donating OCH₃ groups hinder nucleophilicity) Moderate (prone to oxidation) Synthesis of ligands, natural product derivatives
2,4-Dimethylbenzylmagnesium chloride 2,4-(CH₃)₂ on benzyl 0.25 M Diethyl ether ~177.56 High reactivity (electron-donating CH₃ enhances nucleophilicity) Low (air-sensitive) Bulk chemical synthesis, polymer precursors
3,4,5-Trifluorophenylmagnesium bromide 3,4,5-F₃ on phenyl 0.3–0.5 M THF or 2-MeTHF ~259.33 Lower reactivity than benzyl analogs (direct aryl-Mg bond; steric hindrance) High Fluorinated heterocycles, electronic materials
p-Chlorobenzylmagnesium chloride 4-Cl on benzyl 0.4 M Diethyl ether ~179.92 High reactivity (Cl is less electron-withdrawing than F) Moderate Chlorinated intermediates, dyes, surfactants

Reactivity and Stability Analysis

  • Electronic Effects :

    • Fluorine’s electronegativity reduces electron density at the benzyl carbon, making 3,4,5-Trifluorobenzylmagnesium chloride less nucleophilic than alkyl- or methoxy-substituted analogs (e.g., 2,4-Dimethylbenzylmagnesium chloride ) .
    • 3,4,5-Trifluorophenylmagnesium bromide (phenyl vs. benzyl) exhibits even lower reactivity due to steric constraints and weaker Mg–C bond polarization .
  • Solvent Effects :

    • Diethyl ether provides moderate stabilization for Grignard reagents, whereas THF or 2-MeTHF (used in 4-Fluorobenzylmagnesium chloride and 3,4,5-Trifluorophenylmagnesium bromide ) offers stronger coordination, enhancing solubility and stability .
  • Synthesis and Handling :

    • Fluorinated Grignard reagents often require stringent anhydrous conditions. For example, p-Chlorobenzylmagnesium chloride () is synthesized in ether with high yields (95%), while trifluorinated analogs may necessitate longer reaction times due to reduced reactivity .

Key Research Findings

  • Synthesis Optimization :

    • demonstrates that p-Chlorobenzylmagnesium chloride achieves 95% yield under standard Grignard conditions, while fluorinated analogs require controlled stoichiometry and extended reaction times .
  • Reactivity Studies :

    • Comparative NMR and mass spectrometry data () reveal that chloromethylated benzyl ethers (e.g., 4,5-Bis(chloromethyl)-3-pentadecylcatechol Dibenzyl Ether ) decompose faster than fluorinated derivatives, highlighting fluorine’s stabilizing role .
  • Stability in Solution :

    • 3,4,5-Trifluorobenzylmagnesium chloride in ether shows longer shelf life (~6 months at –20°C) compared to 2,4-Dimethylbenzylmagnesium chloride (~3 months) due to reduced side reactions .

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